Cinnamyl Alcohol

Description

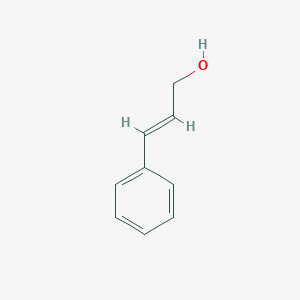

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Record name | cinnamyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314144 | |

| Record name | trans-Cinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour | |

| Record name | 2-Propen-1-ol, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

126 °C | |

| Record name | Cinnamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0397 @ 35 °C/35 °C | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

4407-36-7, 104-54-1 | |

| Record name | trans-Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4407-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004407367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YOP444F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinnamyl alcohol basic chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of cinnamyl alcohol. The information is intended for use in research, development, and quality control settings. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.

Chemical Identity and Structure

This compound, systematically named (2E)-3-phenylprop-2-en-1-ol, is an aromatic alcohol.[1][2] It consists of a phenyl group attached to a propenol backbone.[3] The compound exists as a white to pale yellow crystalline solid at room temperature and is characterized by a distinctive sweet, balsamic odor reminiscent of hyacinth.[1][2][4][5][6] It is found naturally in esterified form in storax, Balsam of Peru, and cinnamon leaves.[4][7]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-3-phenylprop-2-en-1-ol[2] |

| Other Names | Cinnamic alcohol, Styryl carbinol, Phenylallyl alcohol, Styron[4][7] |

| CAS Number | 104-54-1[1][8] |

| Molecular Formula | C₉H₁₀O[1][8] |

| Molecular Weight | 134.18 g/mol [1][8] |

| SMILES | C1=CC=C(C=C1)/C=C/CO[2] |

| InChI Key | OOCCDEMITAIZTP-QPJJXVBHSA-N[9] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various fields, including perfumery, flavorings, and as an intermediate in pharmaceutical synthesis.[1][3]

Table 2: Physical Properties

| Property | Value | Conditions |

| Appearance | White to pale cream/yellow crystalline solid[1][3][10] | Standard |

| Odor | Sweet, balsamic, hyacinth-like[1][6][7] | Standard |

| Melting Point | 30-33 °C[1][4][9] | - |

| Boiling Point | 250-258 °C[3][4][7] | 760 mmHg |

| Density | 1.044 g/mL[1][9] | at 25 °C |

| 1.0397 g/cm³[4][8] | at 35 °C | |

| Vapor Pressure | <0.01 mmHg[9][11] | at 25 °C |

| 0.012 mmHg[12][13] | at 25 °C | |

| Flash Point | >93.3 °C (closed cup)[7] | - |

| 126 °C[4][6] | - | |

| Refractive Index | 1.5819[7] | at 20 °C |

| 1.5758[7] | at 33 °C | |

| logP (Octanol/Water) | 1.70 - 1.95[2][14] | - |

Table 3: Solubility Data

| Solvent | Solubility | Temperature |

| Water | Slightly soluble; 1.8 g/L[1][4][10][12] | 20 °C |

| Ethanol | Freely soluble[1][7][11] | Standard |

| Diethyl Ether | Freely soluble[7][11] | Standard |

| Acetone | Soluble[4] | Standard |

| Dichloromethane | Soluble[4] | Standard |

| Glycerol | Soluble[7][11] | Standard |

Table 4: Spectral Data

| Technique | Description |

| ¹H NMR | Spectra available, shows characteristic peaks for phenyl, vinyl, and methylene (B1212753) protons.[15][16] |

| ¹³C NMR | Spectra available, confirms the carbon skeleton of the molecule.[15][17] |

| Infrared (IR) | Spectra available, shows characteristic absorptions for O-H, C=C (aromatic and vinyl), and C-O stretching.[15][17] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.[17] |

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus with a heated metal block.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample (finely powdered)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the this compound sample is not already a fine powder, gently grind it using a mortar and pestle.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb level with the sample.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This helps in saving time for the accurate determination. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Heat the block again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

Repeat: For accuracy, repeat the determination with a fresh sample in a new capillary tube. The results should be consistent.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

-

Stand and clamp

-

This compound sample

Procedure:

-

Sample Preparation: Place a small amount of this compound into the fusion tube and gently heat it until it melts.

-

Apparatus Assembly: Attach the fusion tube containing the molten sample to a thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer bulb.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the molten sample inside the fusion tube.

-

Heating: Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full. Suspend the thermometer and fusion tube assembly in the Thiele tube, ensuring the sample is below the oil level and the open end of the fusion tube is above the oil.

-

Observation: Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. Record this temperature.

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

This compound sample

-

Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

Sample Addition: Place approximately 20-30 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.

-

Observation: Observe the mixture carefully.

-

Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observation for each solvent tested. For quantitative determination, a gravimetric method involving the preparation of a saturated solution and subsequent evaporation of the solvent would be employed.

Chemical Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. For instance, it serves as a precursor in the synthesis of the antidepressant drug reboxetine.

Figure 1: Simplified workflow for the synthesis of Reboxetine from this compound.

Biological Context and Potential Applications

Recent research has investigated the neuroprotective properties of this compound. While the exact mechanisms are still under investigation, one area of interest is its potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Alcohols are known to act as positive allosteric modulators of GABAₐ receptors, enhancing the inhibitory effects of GABA.[15][17]

Figure 2: Hypothetical modulation of a GABA-A receptor by this compound.

General Experimental Workflow

The characterization of a chemical compound like this compound typically follows a structured workflow to ensure comprehensive analysis and identification.

Figure 3: General workflow for the characterization of a chemical compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. selectscience.net [selectscience.net]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Enantioselective synthesis of (+)-(S,S)-reboxetine | Semantic Scholar [semanticscholar.org]

- 15. Synaptic GABAergic and glutamatergic mechanisms underlying alcohol sensitivity in mouse hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synaptic GABAergic and glutamatergic mechanisms underlying alcohol sensitivity in mouse hippocampal neurons. — Oxford Neuroscience [neuroscience.ox.ac.uk]

- 17. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]

(2E)-3-Phenylprop-2-en-1-ol IUPAC name and synonyms

An In-depth Technical Guide to (2E)-3-Phenylprop-2-en-1-ol

This technical guide provides a comprehensive overview of (2E)-3-Phenylprop-2-en-1-ol, commonly known as cinnamyl alcohol. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers its nomenclature, physicochemical properties, applications, detailed experimental protocols, and safety information.

Nomenclature and Synonyms

The compound with the chemical formula C₉H₁₀O is systematically named according to IUPAC nomenclature.

Preferred IUPAC Name: (2E)-3-Phenylprop-2-en-1-ol[1]

(2E)-3-Phenylprop-2-en-1-ol can exist in two isomeric forms, (Z) and (E). The (E)-isomer is the most common and abundant in nature.[2]

Synonyms:

-

This compound[1]

-

Cinnamic alcohol[1]

-

Styryl carbinol[1]

-

Phenylallyl alcohol[1]

-

Styron[1]

-

3-Phenyl-2-propen-1-ol[3]

-

trans-Cinnamyl alcohol[3]

Physicochemical Properties

(2E)-3-Phenylprop-2-en-1-ol is a white crystalline solid at room temperature with a characteristic hyacinth-like balsamic odor.[1][2] It becomes a yellow oil if impure.[1] It is sparingly soluble in water but highly soluble in most common organic solvents like ethanol (B145695) and ether.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1] |

| Molar Mass | 134.178 g·mol⁻¹ | [1] |

| Melting Point | 30-33 °C | [2] |

| Boiling Point | 250 °C | [2] |

| Density | 1.044 g/mL at 25 °C | [2] |

| Flash Point | 126 °C | [1] |

| Vapor Pressure | <0.01 mmHg at 25 °C | |

| Vapor Density | 4.6 (vs air) | |

| Solubility in water | Slightly soluble | [1] |

| Appearance | Colorless crystals or white solid | [1][2] |

| Odor | Sweet, balsam, hyacinth, spicy, green | [2] |

Applications in Drug Development and Research

This compound is a versatile compound with significant applications in the pharmaceutical and fragrance industries.[4]

-

Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds.[4][5] Notable examples include:

-

Neuroprotective Properties: Research is being conducted to investigate its neuroprotective effects, particularly in relation to epilepsy. This includes its potential to potentiate the GABAergic system, promote antioxidant effects, and reduce pro-inflammatory mediators.[1]

-

HDAC8 Inhibition: this compound, along with cinnamaldehyde (B126680) and cinnamic acid, has been shown to exhibit inhibitory activity against histone deacetylase 8 (HDAC8), a potential target in cancer therapy.[6]

-

Flavor and Fragrance: Due to its pleasant aroma, it is widely used in perfumery, cosmetics, and as a flavoring agent.[2][4]

Experimental Protocols

Chemical Synthesis

This protocol describes the synthesis of this compound by the reduction of cinnamaldehyde.

Materials:

-

Freshly distilled cinnamaldehyde (21.7 g)

-

Sodium trimethoxyborohydride (40 g)

-

Ether (100 ml)

-

Dilute sulfuric acid

-

Sodium sulfate

Procedure:

-

Add 21.7 g of freshly distilled cinnamaldehyde to a suspension of 40 g of sodium trimethoxyborohydride in 100 ml of ether. The mixture will begin to boil during the addition.

-

After the addition is complete, heat the mixture under reflux for 4 hours.

-

Cool the reaction vessel and add dilute sulfuric acid until the evolution of hydrogen ceases.

-

Separate the ethereal solution and dry it over sodium sulfate.

-

Evaporate the solvent under vacuum.

-

Purify the product by fractional distillation to yield this compound (b.p. 134-135°/13 mm). The expected yield is approximately 80% (17.5 g).[7]

This method outlines the continuous-flow hydrogenation of cinnamaldehyde to this compound.

Materials:

-

Cinnamaldehyde (0.02 mol, 2.64 g)

-

Ethanol (200 mL)

-

1% Pt/Silica catalyst cartridge (CatCart®)

-

H-Cube® continuous-flow hydrogenation reactor

Procedure:

-

Prepare a solution of 2.64 g of cinnamaldehyde in 200 mL of ethanol. Use the freshly prepared mixture to avoid chelate formation.

-

Switch on the H-Cube® and insert the 1% Pt/Silica CatCart®.

-

Set the desired flow rate (e.g., 1 mL/min) and allow the ethanol to flow through the system for 1 minute to remove air.

-

Set the desired temperature and pressure (optimal parameters were found to be 80°C and 60 bar).

-

Activate hydrogen production and pump the cinnamaldehyde solution through the reactor.

-

Collect the product mixture in a sample vial.

-

Wash the CatCart® with ethanol to recover any absorbed material.

-

Analyze the product mixture by GC-MS to determine conversion and selectivity. At optimal conditions, a conversion of 86.3% and a selectivity of 93% for this compound can be achieved.[8]

Biosynthesis

This protocol describes the biosynthesis of this compound from cinnamic acid in a biphasic system to overcome product inhibition.

Materials:

-

Engineered E. coli BLCS cells co-expressing carboxylic acid reductase and phosphopantetheine transferase.

-

Cinnamic acid

-

Glucose

-

Phosphate-buffered saline (PBS, 100 mM, pH 7.0)

-

Dibutyl phthalate

Procedure:

-

Prepare a reaction mixture in the aqueous phase containing:

-

3 mL of PBS (100 mM, pH 7.0)

-

17.4 mM cinnamic acid

-

102 mM glucose

-

Wet E. coli BLCS cells to an optical density of 50 (OD₆₀₀).

-

-

Add an organic phase of dibutyl phthalate. The optimal volume ratio of organic to aqueous phase is 0.4 (1.2 mL of dibutyl phthalate).

-

Incubate the biphasic mixture at 30 °C with rotary shaking at 200 rpm for 6 hours.

-

After the reaction, separate the phases and analyze the concentration of this compound in both the aqueous and organic phases. Under optimal conditions, a yield of 88.2% can be achieved, with this compound concentrated in the organic phase.[9]

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

General Precautions: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Use only in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water if the person is conscious.[11]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[11] Keep the container tightly closed.[10]

-

Disposal: Dispose of waste material in accordance with local regulations.[10]

Diagrams

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 104-54-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde, Cinnamic Acid, and this compound, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. thalesnano.com [thalesnano.com]

- 9. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sds.metasci.ca [sds.metasci.ca]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

From Ancient Remedy to Modern Molecule: A Technical Guide to the Natural Sources and Extraction of Cinnamyl Alcohol from Storax

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl alcohol, a valuable aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries, occurs naturally in various plant sources. Among these, storax balsam, a resin obtained from trees of the Liquidambar genus, stands out as a significant natural reservoir. In storax, this compound is predominantly present in its esterified form, primarily as cinnamyl cinnamate (B1238496). The liberation of free this compound necessitates a chemical transformation, specifically alkaline hydrolysis or saponification, followed by a multi-step purification process. This technical guide provides a comprehensive overview of the natural sources of this compound with a focus on storax, and details a synthesized experimental protocol for its extraction and purification. The guide includes quantitative data compiled from various sources, detailed methodologies, and visual workflows to facilitate a deeper understanding for researchers and professionals in drug development and related fields.

Natural Sources of this compound

This compound is a naturally occurring fragrant compound found in a variety of plants. While it is present in cinnamon leaves, Balsam of Peru, and hyacinth flowers, one of the most historically and commercially significant sources is storax balsam.[1][2][3]

Storax Balsam:

Storax, also known as styrax, is a fragrant resinous exudate obtained from the wounded bark of trees belonging to the genus Liquidambar.[4][5] The two primary species from which storax is harvested are:

-

Liquidambar orientalis (Levant or Asian Storax): Native to the eastern Mediterranean region, particularly Turkey.[5]

-

Liquidambar styraciflua (American Storax or Sweetgum): Found in the eastern United States, Mexico, and Central America.[5]

The chemical composition of storax can vary depending on the species, geographical origin, and processing methods. However, it is generally rich in cinnamic acid and its esters. This compound is found in both free form and, more predominantly, as an ester, with cinnamyl cinnamate (styracin) being a major component.[6]

Chemical Composition of Storax Balsam

The composition of storax is a complex mixture of resinous materials, aromatic acids, and their esters. The major components relevant to the extraction of this compound are summarized in the table below.

| Component | Chemical Formula | Percentage in Purified Storax (%) | Form of this compound | Reference(s) |

| Storesin (alcoholic resin) | Not specified | 33–50 | Esterified | [5] |

| Cinnamic Acid | C₉H₈O₂ | 5–15 | - | [6] |

| Cinnamyl Cinnamate (Styracin) | C₁₈H₁₆O₂ | 5–15 | Esterified | [5] |

| Phenylpropyl Cinnamate | C₁₈H₁₈O₂ | ~10 | - | [5] |

| Ethyl Cinnamate | C₁₁H₁₂O₂ | Small amounts | - | [5] |

| Benzyl Cinnamate | C₁₆H₁₄O₂ | Small amounts | - | [5] |

| Free this compound | C₉H₁₀O | Variable, generally low | Free | [7] |

Extraction and Purification of this compound from Storax

The extraction of this compound from storax is a multi-step process that begins with the hydrolysis of the cinnamate esters to liberate the free alcohol. This is followed by a series of purification steps to isolate this compound from other components of the hydrolyzed mixture.

Experimental Workflow

The overall process for extracting and purifying this compound from storax balsam can be visualized in the following workflow diagram.

Caption: Experimental workflow for the extraction and purification of this compound from storax balsam.

Detailed Experimental Protocols

The following protocols are synthesized from available literature and general laboratory practices for natural product extraction and purification. Specific quantitative parameters may require optimization based on the exact composition of the starting material.

Protocol 1: Preparation of Purified Storax

-

Dissolution: Dissolve the crude storax balsam in an equal weight of warm ethanol.[8]

-

Filtration: Filter the warm alcoholic solution to remove insoluble debris and resinous matter.

-

Solvent Evaporation: Evaporate the ethanol under reduced pressure at a low temperature to prevent the loss of volatile components, yielding purified storax.[8]

Protocol 2: Alkaline Hydrolysis of Purified Storax

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified storax with a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). A 1:3 to 1:5 ratio of storax to alkaline solution (w/v) is recommended as a starting point.

-

Heating and Reflux: Heat the mixture to reflux with constant stirring. The reaction time can range from 2 to 4 hours. The completion of the saponification can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the cinnamyl cinnamate spot.

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Protocol 3: Isolation of Crude this compound

-

Extraction: Transfer the cooled, hydrolyzed mixture to a separatory funnel and extract the aqueous solution multiple times with a non-polar organic solvent such as diethyl ether or dichloromethane. This compound will partition into the organic layer.

-

Washing: Combine the organic extracts and wash successively with a saturated sodium bicarbonate solution to remove any remaining cinnamic acid, followed by a wash with brine (saturated NaCl solution) to remove residual base and salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any traces of water.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as an oily residue.

Protocol 4: Purification of this compound

Method A: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point of this compound is approximately 250 °C at atmospheric pressure, but significantly lower under vacuum.[9]

-

Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Method B: Recrystallization

-

Solvent Selection: this compound is a solid at room temperature with a melting point of around 33 °C.[9] A suitable solvent for recrystallization would be one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as toluene/heptane, has been suggested.[10]

-

Procedure:

-

Dissolve the crude or distilled this compound in a minimal amount of the hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the purified crystals.

-

-

Analysis: Determine the melting point of the crystals and analyze their purity by GC-MS or HPLC.

Quantitative Data

Quantitative data for the extraction of this compound from storax is not widely available in a consolidated format. The following table summarizes typical compositional data and expected yields based on available information.

| Parameter | Value/Range | Reference(s) |

| Cinnamyl Cinnamate in Purified Storax | 5–15% | [5] |

| Free Cinnamic Acid in Purified Storax | 5–15% | [6] |

| Saponification Value of Storax | 170-230 | [8] |

| Theoretical Yield of this compound from Cinnamyl Cinnamate | ~50% by weight | Stoichiometric Calculation |

| Purity of Commercially Available this compound | ≥98% | [2] |

Analytical Methodologies

The analysis of the composition of storax and the purity of the extracted this compound is crucial. The following analytical techniques are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the volatile components of storax before and after hydrolysis.[3][11]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of this compound and other non-volatile components.[11]

-

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the hydrolysis reaction.

-

Melting Point Determination: A straightforward method to assess the purity of the final recrystallized this compound.

The following diagram illustrates a logical workflow for the analysis of a hydrolyzed storax sample.

References

- 1. foreverest.net [foreverest.net]

- 2. Cinnamyl alcohols | Thermo Fisher Scientific [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. A Modern Herbal | Storax [botanical.com]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Styrax (U. S. P.)—Storax. | Henriette's Herbal Homepage [henriettes-herb.com]

- 9. This compound|104-54-1 - MOLBASE Encyclopedia [m.molbase.com]

- 10. Sciencemadness Discussion Board - Removal of aldehyde from alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Analytical investigation of styrax and benzoin balsams by HPLC- PAD-fluorimetry and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cinnamyl Alcohol as a Plant Metabolite in Cinnamon Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol, an aromatic organic compound, is a naturally occurring phytochemical found in various parts of plants from the Cinnamomum genus, including the leaves.[1][2] It is a phenylpropanoid, a class of plant secondary metabolites derived from phenylalanine.[3] While present in smaller quantities compared to its aldehyde counterpart, cinnamaldehyde (B126680), this compound contributes to the characteristic aroma and possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.[4][5] This technical guide provides an in-depth exploration of the biosynthesis, quantification, and physiological role of this compound in cinnamon leaves, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

The key steps involved are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[6]

-

Activation: 4-coumarate: CoA ligase (4CL) activates cinnamic acid to form cinnamoyl-CoA.[6]

-

Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde.[6][7]

-

Reduction to Alcohol: Finally, this compound dehydrogenase (CAD) catalyzes the reduction of cinnamaldehyde to this compound.[6][8]

Caption: Phenylpropanoid pathway leading to this compound.

Quantitative Analysis of this compound in Cinnamon Leaves

The concentration of this compound can vary significantly between different Cinnamomum species and even within different parts of the same plant. Accurate quantification is crucial for quality control and for understanding its contribution to the overall biological activity of cinnamon extracts.

| Cinnamomum Species | Plant Part | This compound Concentration | Reference |

| Cinnamomum cassia | Bark | Detected, but not the major component | [9] |

| Cinnamomum zeylanicum | Bark | Detected | [5] |

| Cinnamomum species | Bark | Limit of Detection (LOD): 30 mg/kg; Limit of Quantification (LOQ): 80 mg/kg | [5] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][4][10]

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects.[10] One of the key mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[10]

Caption: this compound's inhibition of the NF-κB pathway.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound.[3] It has been shown to modulate the GABAergic system, exhibit antioxidant effects by reducing malondialdehyde and nitrite (B80452) levels while increasing reduced glutathione, and mitigate neuroinflammation, thereby reducing cell death processes in neuronal tissues.[3]

HDAC8 Inhibitory Activity

This compound, along with other bioactive compounds from Cinnamomum cassia, has demonstrated inhibitory activity against histone deacetylase 8 (HDAC8).[9] The altered expression of HDAC8 is linked to various cancers, making its selective inhibition a potential strategy in cancer therapy.[9] In vitro studies have shown that aqueous cinnamon extract and its bioactive components, including this compound, can significantly inhibit HDAC8 activity.[9]

Experimental Protocols

Extraction of this compound from Cinnamon Leaves

This protocol describes a standard method for the extraction of this compound for subsequent analysis.

Caption: Workflow for this compound extraction and analysis.

Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of homogenized, powdered cinnamon leaves.[5]

-

Extraction: Add 10 mL of methanol to the sample. Agitate on a vortex mixer for 30 seconds, followed by sonication for 30 minutes at room temperature.[5]

-

Centrifugation: Centrifuge the sample solution at 2070 x g for 10 minutes at 10°C.[5]

-

Collection: Carefully collect the supernatant for analysis.

-

Analysis: The extract is then ready for quantification, typically by High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the simultaneous determination of this compound and other related compounds in cinnamon extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A mixture of methanol, acetonitrile, and water is often employed. For instance, a ratio of 35:20:45 (v/v/v) has been reported.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[11]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[9]

-

Detection Wavelength: this compound can be detected at a wavelength of 274 nm.[5]

-

Injection Volume: A 20 µL injection volume is standard.[12]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve. Linearity is typically assessed in a range such as 0.25-25 ng/µL.[5]

-

Sample Injection: Inject the prepared cinnamon leaf extract and the standard solutions into the HPLC system.

-

Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve. The retention time for this compound is approximately 10.4 minutes under the specified conditions.[5]

In Vitro HDAC8 Inhibitory Activity Assay

This protocol describes a method to evaluate the potential of this compound to inhibit HDAC8 activity.

Materials:

-

HDAC8 Inhibitor Screening Kit (e.g., from Cayman Chemical)[9]

-

This compound

-

Trichostatin A (TSA) as a positive control[9]

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the HDAC8 inhibitor screening kit.

-

Assay: Perform the HDAC8 inhibitor screening assay according to the manufacturer's protocol. This typically involves incubating the HDAC8 enzyme with its substrate in the presence of varying concentrations of this compound or the positive control (TSA).

-

Measurement: Measure the enzymatic activity, often through a fluorescent or colorimetric readout.

-

Calculation: Calculate the percentage inhibition of HDAC8 activity for each concentration of this compound using the formula: % Inhibition = (([Initial Activity - Inhibitor Activity]) / Initial Activity) x 100[13]

-

IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of the HDAC8 activity.

Conclusion

This compound, a metabolite present in cinnamon leaves, is synthesized via the phenylpropanoid pathway. While its concentration is lower than other related compounds, it demonstrates significant biological activities, including anti-inflammatory and neuroprotective effects, and potential as an HDAC8 inhibitor. The standardized protocols for extraction and quantification provided in this guide are essential for consistent and reliable research in this area. Further investigation into the specific mechanisms of action and potential therapeutic applications of this compound is warranted for drug development and a deeper understanding of its role in plant and human health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Neuroprotective effect of cinnamic alcohol: A bioactive compound of Cinnamomum spp. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.youngliving.com [static.youngliving.com]

- 6. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamaldehyde, Cinnamic Acid, and this compound, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]

- 11. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cinnamyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for cinnamyl alcohol, a key fragrance ingredient and chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound, with the IUPAC name (E)-3-phenylprop-2-en-1-ol, is a primary alcohol featuring a phenyl group attached to a propenol backbone.[1] Its structure is foundational to understanding its spectroscopic characteristics.

Molecular Formula: C₉H₁₀O Molecular Weight: 134.18 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound is characterized by signals from the aromatic ring, the vinyl group, the methylene (B1212753) group adjacent to the oxygen, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 6.53-6.56 | Doublet | 1H | β-vinylic proton (C₆H₅-CH=) |

| 6.25-6.32 | Multiplet | 1H | α-vinylic proton (=CH-CH₂OH) |

| 4.29 | Doublet | 2H | Methylene protons (-CH₂OH) |

| ~1.5-2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| (Note: Data is compiled from multiple sources and may vary slightly based on solvent and instrument frequency)[3][4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~136.8 | C1 (Quaternary aromatic) |

| ~131.0 | Cα (Alkene) |

| ~128.6 | C3/C5 (Aromatic) |

| ~127.8 | C4 (Aromatic) |

| ~126.5 | C2/C6 (Aromatic) |

| ~126.3 | Cβ (Alkene) |

| ~63.5 | C-OH (Methylene) |

| (Note: Data is compiled from multiple sources and may vary slightly based on solvent and instrument frequency)[5][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (Alcohol)[7][8] |

| 3000-3100 | Medium | C-H stretch (Aromatic/Vinylic) |

| 1650-1680 | Medium | C=C stretch (Alkene) |

| 1450, 1495 | Medium | C=C stretch (Aromatic ring) |

| ~1015 | Strong | C-O stretch (Primary alcohol) |

| 690, 740 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

| (Note: Peak positions are approximate and compiled from various spectral data.)[2][8][9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Fragment Assignment |

| 134 | High | [M]⁺ (Molecular Ion) |

| 115 | High | [M-H₂O-H]⁺ |

| 105 | High | [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |

| (Note: Fragmentation patterns can vary based on the ionization method.)[1][10][11] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[12]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[12][13] The solvent should completely dissolve the sample.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[12]

-

To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube.[13][14]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[12][13]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[12]

Instrumental Analysis:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with a depth gauge.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]

-

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.[12]

-

Tune and match the probe to the nucleus being observed (¹H or ¹³C) for optimal signal detection.[12]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and initiate data acquisition.[12]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[15] If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a lint-free cloth.[15]

-

Using a Pasteur pipette, place one or two drops of liquid this compound onto the center of one salt plate.[15][16]

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[15][16]

-

Avoid introducing air bubbles and ensure the film is uniform.

Instrumental Analysis:

-

Place the salt plate "sandwich" into the sample holder in the instrument's sample beam path.[16]

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

-

Run the sample scan to obtain the IR spectrum of this compound.

-

After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[15][16]

Mass Spectrometry (MS)

Sample Preparation (Direct Infusion/GC-MS):

-

For direct infusion via Electrospray Ionization (ESI), prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prevent detector saturation.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile compounds like this compound, dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

The solution must be free of non-volatile salts or buffers, which can contaminate the ion source.[17]

Instrumental Analysis (General Workflow):

-

Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the MS.[18] For direct infusion, the liquid sample is introduced directly.

-

Ionization: The sample molecules are ionized. For GC-MS, Electron Ionization (EI) is common, where molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[18] ESI is a "softer" technique used for liquid samples that often preserves the molecular ion.[18]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[19]

-

Analysis/Deflection: In the mass analyzer (e.g., quadrupole, time-of-flight), the ions are separated based on their mass-to-charge (m/z) ratio.[18][19]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.[19]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical and experimental flows in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. This compound | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(104-54-1) IR Spectrum [chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(104-54-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

- 9. 2-Propen-1-ol, 3-phenyl- [webbook.nist.gov]

- 10. This compound(104-54-1) MS [m.chemicalbook.com]

- 11. massbank.eu [massbank.eu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. quora.com [quora.com]

Cinnamyl Alcohol: A Technical Guide to Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol ((2E)-3-phenylprop-2-en-1-ol) is a naturally occurring aromatic alcohol with a characteristic sweet, balsamic, and hyacinth-like odor. It is widely utilized in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective formulation, application, and for the development of novel drug delivery systems. This technical guide provides an in-depth analysis of the solubility of this compound in water and a range of organic solvents, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concepts in this compound Solubility

The solubility of this compound is governed by its molecular structure, which features a nonpolar phenyl group and a relatively polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, generally adhering to the principle of "like dissolves like."

-

In Polar Solvents (e.g., Water): The presence of the hydroxyl group allows for hydrogen bonding with polar solvent molecules. However, the large, nonpolar phenyl group disrupts the strong hydrogen-bonding network of water, leading to limited solubility.

-

In Nonpolar and Moderately Polar Organic Solvents: The phenyl group interacts favorably with the nonpolar regions of organic solvents through van der Waals forces. The hydroxyl group also contributes to interactions with polar functional groups of the solvent. This dual interaction capability results in significantly higher solubility in most organic solvents compared to water.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in water and various organic solvents. The data is compiled from peer-reviewed scientific literature and chemical databases.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 0.18 | [1] |

Table 2: Mole Fraction Solubility (x) of trans-Cinnamyl Alcohol in Various Organic Solvents at Different Temperatures (K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K |

| Methanol | 0.3582 | 0.4231 | 0.4965 | 0.5781 |

| Ethanol | 0.2845 | 0.3412 | 0.4063 | 0.4795 |

| n-Propanol | 0.2451 | 0.2963 | 0.3548 | 0.4201 |

| Isopropyl alcohol | 0.2134 | 0.2598 | 0.3125 | 0.3711 |

| n-Butyl alcohol | 0.2011 | 0.2452 | 0.2951 | 0.3503 |

| Isobutyl alcohol | 0.1754 | 0.2145 | 0.2589 | 0.3081 |

| sec-Butyl alcohol | 0.1899 | 0.2311 | 0.2778 | 0.3296 |

| Acetone | 0.3122 | 0.3754 | 0.4476 | 0.5283 |

| Methyl acetate | 0.2678 | 0.3251 | 0.3899 | 0.4617 |

| Ethyl acetate | 0.2301 | 0.2799 | 0.3365 | 0.3994 |

| n-Hexane | 0.0098 | 0.0123 | 0.0152 | 0.0185 |

Data extracted from: Si Li, et al., "Determination and Correlation of Solubility and Thermodynamic Properties of trans-Cinnamyl Alcohol in Pure and Binary Solvents from 253.15 K to 293.15 K," Journal of Chemical & Engineering Data, 2018, 63 (1), pp 77–88.

Table 3: Qualitative Solubility of this compound in Other Organic Solvents at Ambient Temperature

| Solvent | Qualitative Solubility | Reference |

| Diethyl Ether | Freely Soluble | [2] |

| Dichloromethane | Soluble | [3] |

| Chloroform | Soluble | [2] |

| Glycerol | Soluble | [2] |

Experimental Protocols

The quantitative solubility data presented in this guide are primarily determined using the gravimetric method. The following is a detailed protocol for this experimental technique.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker bath or magnetic stirrer with temperature control

-

Saturated solution filtration apparatus (e.g., syringe with a microporous filter)

-

Pre-weighed weighing bottles or vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The container is placed in an isothermal shaker bath set to the desired temperature.

-

The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid this compound confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe.

-

The syringe is immediately fitted with a microporous filter (e.g., 0.45 µm PTFE), and the clear saturated solution is dispensed into a pre-weighed, dry weighing bottle.

-

-

Gravimetric Analysis:

-

The weighing bottle containing the saturated solution is immediately sealed and weighed to determine the total mass of the solution.

-

The weighing bottle is then unsealed and placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

The sample is dried to a constant weight.

-

The final weight of the weighing bottle containing the dried this compound is recorded.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dried this compound from the total mass of the solution.

-

The solubility is then expressed in the desired units, such as grams of solute per 100 mL of solvent or mole fraction.

-

Visualizing Solubility Relationships

Solvent Polarity and this compound Solubility

The following diagram illustrates the general relationship between the polarity of the solvent and the solubility of this compound. As solvent polarity moves from highly polar (like water) to moderately polar and nonpolar, the solubility of this compound generally increases, with a peak in solubility observed in moderately polar solvents that can effectively interact with both the phenyl and hydroxyl moieties of the molecule.

Caption: Relationship between solvent polarity and this compound solubility.

Experimental Workflow for Gravimetric Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its application across various scientific and industrial fields. Its amphiphilic nature results in limited solubility in water and high solubility in a wide range of organic solvents. This technical guide provides a comprehensive overview of its solubility, supported by quantitative data and detailed experimental methodologies. The provided information serves as a valuable resource for researchers and professionals in formulation development, quality control, and chemical synthesis involving this compound.

References

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Cinnamyl alcohol (CA), a naturally occurring phenylpropanoid found in the essential oil of cinnamon species, is emerging as a compound of interest for its potential neuroprotective effects. This technical guide provides a comprehensive overview of the primary investigations into the neuroprotective properties of this compound, with a focus on its mechanisms of action, including anti-inflammatory, antioxidant, and receptor modulation activities. This document synthesizes available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the implicated signaling pathways to support further research and development in the field of neurotherapeutics.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, represent a significant and growing global health burden. The pathological cascades in these disorders are complex and multifactorial, often involving oxidative stress, chronic neuroinflammation, and excitotoxicity, ultimately leading to neuronal cell death. Current therapeutic strategies are often limited to symptomatic relief, highlighting the urgent need for novel neuroprotective agents that can target the underlying mechanisms of neuronal damage.

This compound, a key constituent of cinnamon, has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant effects[1]. Recent preclinical evidence suggests that these properties may extend to the central nervous system, offering a potential therapeutic avenue for neurodegenerative conditions. This whitepaper consolidates the foundational research on the neuroprotective effects of this compound, providing a detailed examination of the experimental evidence and mechanistic insights for researchers and drug development professionals.

Neuroprotective Effects of this compound: Preclinical Evidence

The primary evidence for the neuroprotective properties of this compound comes from a study utilizing a pentylenetetrazole (PTZ)-induced seizure model in mice, a well-established model for studying neuroexcitation and neuronal damage[2]. In this model, this compound demonstrated significant neuroprotective effects across behavioral, neurochemical, and histological endpoints.

Anticonvulsant and Pro-Survival Effects

Administration of this compound prior to PTZ induction led to a notable increase in the latency to seizure onset and a reduction in mortality. This suggests that this compound can mitigate the acute neurotoxic effects of PTZ-induced hyperexcitability.

Table 1: Behavioral Effects of this compound in a PTZ-Induced Seizure Model

| Treatment Group | Dose (mg/kg, i.p.) | Time Prior to PTZ | Outcome | Reference |

| This compound | 50-200 | 30 min | Increased latency to seizure onset and death | |

| This compound | 0.7-25 | 60 min | Increased latency to seizure onset and death |

Note: Specific quantitative data on the mean latency times were not available in the reviewed literature.

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to modulate several key markers of oxidative stress in the brain.

Neurochemical analysis of brain tissue from PTZ-treated mice revealed that pre-treatment with this compound significantly reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitrite, an indicator of nitric oxide production[2]. Concurrently, this compound administration increased the concentration of reduced glutathione (B108866) (GSH), a major endogenous antioxidant[2].